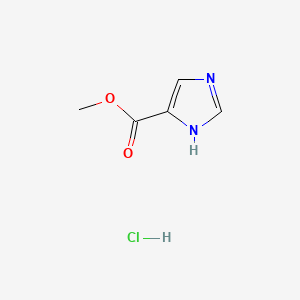

Methyl 1H-imidazole-5-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

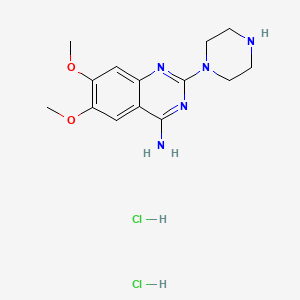

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C5H7ClN2O2 . It is also known as 1H-Imidazole-5-carboxylic acid, methyl ester, hydrochloride . The average mass of this compound is 162.574 Da and the monoisotopic mass is 162.019608 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 1H-imidazole-5-carboxylate hydrochloride” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom .Physical And Chemical Properties Analysis

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 151.0 to 156.0 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación

Hydrolysis and Crystallization Studies : The hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to its acid form, which crystallizes as a dihydrate. This study provides insights into the molecular structure and interaction of imidazole derivatives, contributing to our understanding of their chemical properties (Wu, Liu, & Ng, 2005).

Biological and Pharmacological Applications

Biology-Oriented Drug Synthesis (BIODS) : A study on the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives revealed their potent β-glucuronidase inhibitory activity. This research underscores the therapeutic potential of imidazole derivatives in drug discovery, highlighting their role in developing new treatments for diseases involving glucuronidase (Salar et al., 2017).

Corrosion Inhibition : Imidazole derivatives, including methyl 1H-imidazole-5-carboxylate hydrochloride, have been investigated for their efficiency in corrosion inhibition. Studies demonstrate their effectiveness in protecting metals like copper from corrosion in acidic environments, indicating their potential in industrial applications (Gašparac, Martin, & Stupnišek-lisac, 2000).

Material Science and Environmental Applications

Sequestration of Pb2+ Ions : A study on the use of a hydrophobic d-galactose-based ionic liquid, derived from imidazole, for the sequestration of Pb2+ ions from aqueous solutions demonstrated its high efficiency and potential for environmental cleanup efforts. This research illustrates the applicability of imidazole derivatives in environmental science, particularly in removing heavy metals from water (Jayachandra, Lakshmipathy, & Reddy, 2016).

Mecanismo De Acción

- Methyl 1H-imidazole-5-carboxylate hydrochloride (also known as 1-methylimidazole) is a heterocyclic compound with a five-membered ring containing three carbon atoms and two nitrogen atoms .

- Its primary target is not well-documented in the literature. However, it is widely used as a reagent for amidation and esterification reactions in organic synthesis .

Target of Action

Pharmacokinetics

Propiedades

IUPAC Name |

methyl 1H-imidazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h2-3H,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBHRZLXUXMYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668446 |

Source

|

| Record name | Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127607-71-0 |

Source

|

| Record name | Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Desacetyl-2-debenzoyl-[2,4]-oxol Paclitaxel](/img/structure/B592424.png)